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Introduction

Fadraciclib (formerly CYCO065) is a second-generation, orally bioavailable small molecule
inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).
[1][2][3] Dysregulation of CDK activity is a hallmark of cancer, contributing to uncontrolled cell
proliferation and survival.[2] Fadraciclib's dual inhibitory action on CDK2, a key regulator of cell
cycle progression, and CDK9, which governs transcriptional regulation of critical survival
proteins, presents a promising therapeutic strategy for a variety of malignancies.[2][4] These
notes provide an overview of Fadraciclib's mechanism of action, quantitative data on its
efficacy in various cancer models, and detailed protocols for its application in preclinical
research.

Mechanism of Action

Fadraciclib exerts its anti-cancer effects primarily through the potent and selective inhibition of
CDK2 and CDK9.[1][2]

« Inhibition of CDK9 and Transcriptional Regulation: The predominant mechanism of action at
effective concentrations is the inhibition of CDK9.[1][4] CDK9 is a crucial component of the
positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-
terminal domain (CTD) of RNA Polymerase Il (RNAP II) at the serine 2 position (pSer2).[1][4]
This phosphorylation is essential for the transcriptional elongation of many genes, including
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those encoding anti-apoptotic proteins and oncogenes. By inhibiting CDK9, Fadraciclib
prevents RNAP Il-mediated transcription, leading to a rapid decrease in the levels of short-
lived and critical pro-survival proteins, most notably Myeloid Cell Leukemia 1 (MCL1), and
the oncoprotein MYC.[1][2][4] The depletion of these key survival factors triggers rapid
apoptosis in cancer cells.[1][4]

« Inhibition of CDK2 and Cell Cycle Control: Fadraciclib also inhibits CDK2, which in complex
with Cyclin E and Cyclin A, regulates the G1/S and S phase transitions of the cell cycle.[5]
Inhibition of CDK2 can lead to cell cycle arrest, typically in the G1 or G2/M phase, and in
some cancer cells, can induce a form of mitotic cell death known as "anaphase catastrophe”.

(5161071

The dual inhibition of both transcriptional and cell cycle CDKs results in a potent anti-tumor
effect across a range of cancer types.

Data Presentation

The following tables summarize the in vitro efficacy of Fadraciclib across various cancer cell
lines.

Table 1. Enzymatic Inhibition of Fadraciclib

Target IC50 (nM)
CDK2 5
CDK9 26

Data sourced from MedChemExpress and Selleck Chemicals.[3][6]

Table 2: Cellular IC50 Values of Fadraciclib in Cancer Cell Lines (72h treatment)

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7347136/
https://pubmed.ncbi.nlm.nih.gov/32645016/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0234103
https://pmc.ncbi.nlm.nih.gov/articles/PMC7347136/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0234103
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/fadraciclib
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/fadraciclib
https://www.medchemexpress.com/CYC065.html
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.3596
https://www.selleckchem.com/products/fadraciclib.html
https://www.medchemexpress.com/CYC065.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8742860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Cancer Type Cell Line IC50 (pM)
Acute Myeloid Leukemia OCI-AML3 0.44 £0.01
Acute Myeloid Leukemia MOLM-13 0.25+0.01
Acute Myeloid Leukemia MV4-11 0.52+0.01
Breast Cancer Cal51 (TNBC) <04
Breast Cancer MDA-MB-468 (TNBC) <04
Breast Cancer HCC1954 (HER2+) <04
Patient-Derived Organoids
Colorectal Cancer 2.65+3.92
(Average)
) i CCNEZ1-overexpressing
Uterine Serous Carcinoma 0.124 £ 0.058
(Average)
) ) CCNEZ1-low expressing
Uterine Serous Carcinoma 0.415+0.118

(Average)

Data compiled from multiple sources.[1][6][7][8] Note: TNBC stands for Triple-Negative Breast
Cancer.

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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